molecular formula C19H17ClN2O5S B11087430 3-[(4-chlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one

3-[(4-chlorophenyl)carbonyl]-6-(piperidin-1-ylsulfonyl)-1,3-benzoxazol-2(3H)-one

Cat. No.: B11087430
M. Wt: 420.9 g/mol
InChI Key: BJQHKJRZBYKDGE-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzoyl)-6-(piperidinosulfonyl)-1,3-benzoxazol-2(3H)-one is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzoxazole core, which is a bicyclic structure containing both benzene and oxazole rings. The presence of a chlorobenzoyl group and a piperidinosulfonyl group further enhances its chemical reactivity and potential utility in different chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzoyl)-6-(piperidinosulfonyl)-1,3-benzoxazol-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazole Core: This can be achieved by cyclization of an appropriate ortho-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions.

    Introduction of the Chlorobenzoyl Group: This step involves the acylation of the benzoxazole core using 4-chlorobenzoyl chloride in the presence of a base such as pyridine or triethylamine.

    Attachment of the Piperidinosulfonyl Group: The final step involves the sulfonylation of the intermediate product with a piperidine derivative, typically using a sulfonyl chloride reagent under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorobenzoyl)-6-(piperidinosulfonyl)-1,3-benzoxazol-2(3H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or modify specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorobenzoyl and piperidinosulfonyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or pharmaceuticals.

    Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzoyl)-6-(piperidinosulfonyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chlorobenzoyl and piperidinosulfonyl groups allows the compound to form strong interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorobenzoyl)propionic Acid: This compound shares the chlorobenzoyl group but lacks the benzoxazole core and piperidinosulfonyl group.

    4-(4-Chlorobenzoyl)piperidine: This compound contains the chlorobenzoyl and piperidine groups but lacks the benzoxazole core and sulfonyl group.

Uniqueness

3-(4-Chlorobenzoyl)-6-(piperidinosulfonyl)-1,3-benzoxazol-2(3H)-one is unique due to the combination of its benzoxazole core, chlorobenzoyl group, and piperidinosulfonyl group

Properties

Molecular Formula

C19H17ClN2O5S

Molecular Weight

420.9 g/mol

IUPAC Name

3-(4-chlorobenzoyl)-6-piperidin-1-ylsulfonyl-1,3-benzoxazol-2-one

InChI

InChI=1S/C19H17ClN2O5S/c20-14-6-4-13(5-7-14)18(23)22-16-9-8-15(12-17(16)27-19(22)24)28(25,26)21-10-2-1-3-11-21/h4-9,12H,1-3,10-11H2

InChI Key

BJQHKJRZBYKDGE-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)C(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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